Bmdpc

描述

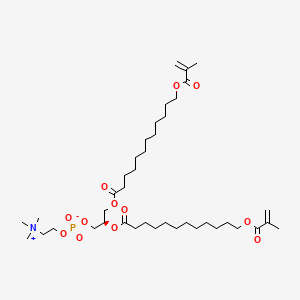

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C40H72NO12P |

|---|---|

分子量 |

790 g/mol |

IUPAC 名称 |

[(2R)-2,3-bis[12-(2-methylprop-2-enoyloxy)dodecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H72NO12P/c1-34(2)39(44)48-29-24-20-16-12-8-10-14-18-22-26-37(42)50-32-36(33-52-54(46,47)51-31-28-41(5,6)7)53-38(43)27-23-19-15-11-9-13-17-21-25-30-49-40(45)35(3)4/h36H,1,3,8-33H2,2,4-7H3/t36-/m1/s1 |

InChI 键 |

WSSIZRIQSNMDMW-PSXMRANNSA-N |

手性 SMILES |

CC(=C)C(=O)OCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCOC(=O)C(=C)C |

规范 SMILES |

CC(=C)C(=O)OCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCOC(=O)C(=C)C |

同义词 |

is(1,2-(methacryloyloxy)dodecanoyl)phosphatidylcholine bis(1,2-methacryloyloxy)dodecanoyl-sn-glycero-3-phosphocholine BMDPC |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Bone Marrow-Derived Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

Bone marrow-derived dendritic cells (BMDCs) are a cornerstone of immunological research, serving as a versatile in vitro model to study dendritic cell biology, antigen presentation, and the intricate interplay between the innate and adaptive immune systems. Their generation from murine bone marrow precursors allows for the production of large quantities of dendritic cells, which are otherwise rare in tissues. This guide provides an in-depth overview of BMDCs, including their generation, characterization, and the key signaling pathways governing their function, tailored for professionals in the fields of immunology and drug development.

Generation of Murine Bone Marrow-Derived Dendritic Cells

The in vitro generation of BMDCs from mouse bone marrow progenitors is a well-established method that relies on the culture of bone marrow cells in the presence of specific cytokines, primarily Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).[1][2] GM-CSF is the critical driver for the differentiation of bone marrow progenitors into immature DCs, while IL-4 can be used in combination to enhance their maturation and yield.[2][3]

Experimental Protocol:

A widely adopted protocol for generating murine BMDCs involves the following steps:

-

Isolation of Bone Marrow: Euthanize a 6-8 week old mouse (e.g., C57BL/6) via an approved method like CO2 asphyxiation.[4] Dissect the femurs and tibias, carefully removing all muscle and soft tissue.[1]

-

Cell Extraction: In a sterile environment, cut the ends of the bones and flush the marrow out using a syringe with a 25-gauge needle filled with complete RPMI-1640 medium.[4] Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.[5]

-

Red Blood Cell Lysis (Optional but Recommended): While some protocols find this step unnecessary, lysing red blood cells with an ACK lysis buffer can improve the purity of the culture.[6]

-

Cell Culture: Centrifuge the cell suspension, resuspend the pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and β-mercaptoethanol.[4] Count viable cells using a hemocytometer and trypan blue exclusion.

-

Differentiation: Seed the cells in non-treated cell culture plates at a density of approximately 2 x 10^6 cells/mL in complete medium containing 20 ng/mL of recombinant murine GM-CSF and 10 ng/mL of recombinant murine IL-4.[4][7]

-

Incubation and Feeding: Incubate the plates at 37°C in a humidified incubator with 5% CO2.[1] On day 3, add an additional 10 mL of fresh complete medium with the same cytokine concentrations.[1] On day 6, gently remove half of the culture medium and replace it with fresh, pre-warmed complete medium containing the cytokines.[1]

-

Harvesting: By day 7-9, a significant population of loosely adherent and non-adherent cells with typical dendritic morphology should be present.[5][6] Harvest the non-adherent cells by gentle pipetting. To collect the loosely adherent cells, the plate can be washed with PBS and incubated with 2 mM EDTA for a few minutes.[5]

Experimental Workflow for BMDC Generation:

Characterization and Maturation of BMDCs

Immature BMDCs generated through this protocol are characterized by their high endocytic capacity and low expression of co-stimulatory molecules.[8] Upon stimulation with pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or inflammatory cytokines like TNF-α, they undergo maturation.[9] This maturation process is crucial for their ability to activate naive T cells and initiate an adaptive immune response.[10]

Key characteristics of immature vs. mature BMDCs:

| Feature | Immature BMDCs | Mature BMDCs |

| Morphology | Round to slightly veiled | Large cells with prominent dendrites[11] |

| Antigen Uptake | High (endocytosis and phagocytosis)[12] | Low[8] |

| MHC Class II Expression | Low to moderate[11][12] | High[8][10] |

| Co-stimulatory Molecules (CD80, CD86, CD40) | Low[10][11] | High[10][11] |

| T-cell Stimulation | Weak | Potent[11][12] |

Quantitative Data on BMDC Generation and Characterization:

| Parameter | Typical Value | Reference(s) |

| Bone Marrow Cells per Mouse (Femurs & Tibias) | 4-5 x 10^7 | [7] |

| BMDC Yield per Mouse | 2.7 x 10^7 CD11c+ cells | [4] |

| Purity (% CD11c+ cells) | 80-95% | [4] |

| Viability | >95% | [3] |

| CD11c Expression (Day 8, Mature) | ~64% | [11] |

| MHC Class II Expression (Day 8, Mature) | ~45% | [11] |

| CD80 Expression (Day 8, Mature) | ~72% | [11] |

| CD86 Expression (Day 8, Mature) | ~58% | [11] |

Key Signaling Pathways in BMDC Activation and Maturation

The activation and maturation of BMDCs are orchestrated by complex intracellular signaling pathways triggered by stimuli such as LPS. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[13]

-

NF-κB Pathway: Activation of the NF-κB pathway is essential for the maturation of DCs, leading to the upregulation of MHC and co-stimulatory molecules.[13] LPS stimulation results in the nuclear translocation of NF-κB transcription factors, such as p65 (RelA).[13]

-

MAPK Pathway: The MAPK family, including Extracellular signal-Regulated Kinase (ERK), plays a crucial role in regulating DC survival.[13] LPS activates the ERK pathway, and inhibition of this pathway abrogates the ability of LPS to prevent apoptosis in DCs.[13]

Signaling Pathways in LPS-Induced BMDC Maturation:

Applications in Research and Drug Development

BMDCs are an invaluable tool in various research and development applications:

-

Antigen Presentation Studies: They serve as a model system to investigate the mechanisms of antigen uptake, processing, and presentation on MHC molecules.[1]

-

T-cell Activation Assays: BMDCs are instrumental in studying the activation of naive T cells, including cytotoxic T lymphocytes, which is highly relevant for cancer immunotherapy research.[1][14]

-

Vaccine Development: They are used to evaluate the efficacy of different vaccine candidates and adjuvants in stimulating an immune response.[10][14]

-

Immunotherapy Research: BMDCs are employed to assess the immunomodulatory effects of new drug candidates and to develop DC-based cancer immunotherapies.[1][14]

References

- 1. BMDC isolation protocol - mouse [abcam.com]

- 2. Production of functional dendritic cells from mouse bone marrow | Biomedical Research and Therapy [bmrat.org]

- 3. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]

- 5. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [bio-protocol.org]

- 6. google.com [google.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. Lipopolysaccharide-induced Maturation of Bone Marrow-derived Dendritic Cells Is Regulated by Notch Signaling through the Up-regulation of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential maturation of murine bone-marrow derived dendritic cells with lipopolysaccharide and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. roami.ro [roami.ro]

- 11. Culture and Identification of Mouse Bone Marrow-Derived Dendritic Cells and Their Capability to Induce T Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation and characterization of chicken bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. academic.oup.com [academic.oup.com]

role of BMDCs in adaptive immunity

An In-depth Technical Guide on the Core Role of Bone Marrow-Derived Dendritic Cells in Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent and professional antigen-presenting cells (APCs) of the immune system, serving as the crucial link between the innate and adaptive immune responses.[1] Named for their distinctive tree-like or "dendritic" shapes, these cells are responsible for initiating adaptive immunity by activating naive T-cells.[1][2] Bone marrow-derived dendritic cells (BMDCs) are generated in vitro from hematopoietic stem cells found in the bone marrow.[1][3] This makes them an invaluable and widely used tool in immunological research, allowing for the study of DC function and their role in immunity, tolerance, and the development of immunotherapies.[3][4] This guide provides a comprehensive overview of the central role of BMDCs in orchestrating adaptive immunity, with a focus on key experimental protocols, quantitative data, and the underlying molecular pathways.

Experimental Protocol: In Vitro Generation of Murine BMDCs

The generation of BMDCs in vitro is a fundamental technique that relies on culturing bone marrow progenitor cells with specific cytokines, most commonly Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), often in combination with Interleukin-4 (IL-4).[3][5] GM-CSF is the key driver that promotes the differentiation of progenitors into immature DCs.

Detailed Methodology

This protocol synthesizes common methodologies for generating immature BMDCs from murine bone marrow.[5][6][7]

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 100 U/mL Penicillin/Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol)

-

Recombinant mouse GM-CSF (rmGM-CSF)

-

Recombinant mouse IL-4 (rmIL-4) (optional, but often used)

-

ACK lysing buffer for red blood cell lysis

-

Sterile dissection tools (scissors, forceps)

-

Syringes (3 mL or 5 mL) and needles (26G)

-

70 µm cell strainer

-

Non-treated cell culture Petri dishes (100 x 15 mm)

-

70% Ethanol

Procedure:

-

Harvesting Bone Marrow:

-

Euthanize a mouse (e.g., C57BL/6 or BALB/c) according to approved institutional guidelines.

-

Sterilize the hind legs with 70% ethanol.

-

Under sterile conditions in a laminar flow hood, dissect the femurs and tibias, carefully removing all muscle and connective tissue.[6]

-

Place the cleaned bones in a Petri dish containing ice-cold sterile PBS or RPMI medium.[6]

-

-

Cell Isolation:

-

Cut the ends of each bone with sterile scissors.[6]

-

Using a syringe with a 26G needle filled with complete RPMI medium, flush the bone marrow from the bone cavity into a 50 mL conical tube.[6][7]

-

Create a single-cell suspension by gently pipetting the marrow clumps up and down.

-

Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps or debris.[7]

-

Centrifuge the cells at 300-800 x g for 5-7 minutes at 4°C.[6]

-

-

Red Blood Cell Lysis:

-

Discard the supernatant and resuspend the cell pellet in 2-5 mL of ACK lysing buffer.

-

Incubate on ice for 5 minutes.[6]

-

Add 10 mL of complete RPMI medium to stop the lysis reaction and centrifuge again as in step 2.

-

-

Cell Culture and Differentiation:

-

Discard the supernatant and resuspend the cell pellet in complete RPMI medium supplemented with 20 ng/mL rmGM-CSF and, optionally, 10 ng/mL rmIL-4.[5][8]

-

Perform a viable cell count using a hemocytometer and trypan blue.

-

Seed the cells at a density of 2 x 10^6 cells/mL in 100 mm non-treated Petri dishes (10 mL per dish).[6][9]

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

-

Feeding and Harvesting:

-

Day 3: Add 10 mL of fresh, pre-warmed complete RPMI medium containing 20 ng/mL rmGM-CSF (and 10 ng/mL rmIL-4 if used) to each plate.[6]

-

Day 6: Gently swirl the plates and collect half of the media (10 mL), which contains non-adherent cells and waste products. Centrifuge the collected media, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh, pre-warmed medium with cytokines. Add this back to the original plate.

-

Day 8-9: The non-adherent and loosely adherent cells are now differentiated, immature BMDCs. Harvest these cells by gently pipetting the medium over the plate surface. The purity of CD11c+ cells should be high (>90%).[7]

-

BMDC Maturation: The Gateway to T-Cell Activation

Immature BMDCs reside in peripheral tissues where they act as "sentinels," continuously sampling their environment for antigens.[2] They are characterized by high endocytic activity and low expression of co-stimulatory molecules.[10][11] Upon encountering pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs), immature DCs undergo a profound transformation known as maturation.[10][12]

This maturation process is critical for their ability to activate naive T-cells and is characterized by:

-

Decreased endocytic capacity : Mature DCs reduce their antigen uptake to focus on presenting the antigens they have already captured.[2][11]

-

Upregulation of surface molecules : A significant increase in the expression of MHC class I and class II molecules for antigen presentation, and co-stimulatory molecules like CD80, CD86, and CD40, which are essential for T-cell activation.[2][10][13]

-

Chemokine receptor switching : Upregulation of CCR7, which directs the migration of the DC from peripheral tissues to draining lymph nodes where they can encounter T-cells.[2][10]

-

Secretion of pro-inflammatory cytokines : Production of cytokines like TNF-α and IL-12, which help shape the ensuing T-cell response.[2]

Quantitative Analysis of BMDC Maturation Markers

The maturation status of BMDCs is commonly assessed by flow cytometry, quantifying the expression of key cell surface markers.

| Marker | Function | Immature BMDC Expression | Mature BMDC Expression (Post-LPS) |

| MHC Class II | Presents exogenous peptide antigens to CD4+ T-cells | Low to Moderate | High[13] |

| CD80 (B7.1) | Co-stimulatory molecule, binds CD28 on T-cells | Low | High[13][14] |

| CD86 (B7.2) | Co-stimulatory molecule, binds CD28 on T-cells | Low | High[13][14] |

| CD40 | Co-stimulatory molecule, binds CD40L on T-cells | Low | High[13] |

Antigen Processing and Presentation Pathways

BMDCs are uniquely equipped to process and present antigens through two distinct pathways to activate both major arms of the T-cell-mediated adaptive immune response.

MHC Class II Pathway for CD4+ T-Cell Activation

This pathway is used to present antigens that have been acquired from the extracellular environment.[15]

-

Antigen Uptake : Immature BMDCs internalize extracellular antigens via endocytosis, macropinocytosis, or phagocytosis.[2]

-

Processing : The antigen is trafficked through endosomal and lysosomal compartments, where it is degraded by proteases into smaller peptide fragments.

-

MHC-II Loading : Newly synthesized MHC class II molecules are transported from the endoplasmic reticulum to a specialized compartment (MIIC/CIIV), where they intersect with the endosomal pathway. Here, the antigenic peptides are loaded onto the MHC class II molecules.

-

Surface Presentation : The stable peptide-MHC class II complexes are then transported to the cell surface for presentation to naive CD4+ T-helper cells.[15]

MHC Class I Pathway (Cross-Presentation) for CD8+ T-Cell Activation

A hallmark of DCs is their ability to "cross-present" exogenous antigens on MHC class I molecules, a pathway typically reserved for endogenous (intracellular) proteins.[5][16] This is vital for generating cytotoxic T lymphocyte (CTL) responses against viruses that may not directly infect DCs or against tumor cells.[1][16]

-

Antigen Uptake : Exogenous antigens (e.g., from infected cells or tumor microparticles) are internalized by the BMDC.[14][16]

-

Cytosolic Translocation : The antigen escapes the endo-phagosomal compartment and enters the cytosol.

-

Proteasomal Degradation : In the cytosol, the antigen is processed by the proteasome into short peptides.

-

TAP-Dependent Transport : These peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[16][17]

-

MHC-I Loading and Presentation : Inside the ER, peptides are loaded onto newly synthesized MHC class I molecules. The resulting complexes are then transported to the cell surface for presentation to naive CD8+ T-cells.[16]

References

- 1. Review of Dendritic Cells, Their Role in Clinical Immunology, and Distribution in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immunology.org [immunology.org]

- 3. Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combination Strategies to Optimize Efficacy of Dendritic Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bone Marrow-Derived Dendritic Cells Generation: A Method to Generate Dendritic Cells from Mouse Bone Marrow [jove.com]

- 7. Generation of mouse bone marrow-derived dendritic cells (BM-DCs) [protocols.io]

- 8. yeasenbio.com [yeasenbio.com]

- 9. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. JCI - Immune complex–mediated antigen presentation induces tumor immunity [jci.org]

- 16. Bone Marrow–Derived Antigen-Presenting Cells Are Required for the Generation of Cytotoxic T Lymphocyte Responses to Viruses and Use Transporter Associated with Antigen Presentation (Tap)-Dependent and -Independent Pathways of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

A Technical Guide to the Differentiation of Bone Marrow-Derived Dendritic Cells from Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the differentiation pathway of bone marrow-derived dendritic cells (BMDCs) from hematopoietic stem cells (HSCs). It details the key cellular stages, regulatory signaling pathways, and essential transcription factors. This document also includes detailed experimental protocols and quantitative data to facilitate the in vitro generation and characterization of BMDCs for research and therapeutic development.

The BMDC Differentiation Pathway: A Stepwise Progression

The generation of dendritic cells from hematopoietic stem cells is a complex and tightly regulated process involving a series of progenitor intermediates. This journey begins in the bone marrow, where HSCs give rise to all blood cell lineages.[1][2][3] The myeloid lineage, in particular, leads to the formation of dendritic cells.

The key progenitor stages in the development of conventional dendritic cells (cDCs), a major subset of BMDCs, are:

-

Hematopoietic Stem Cell (HSC): The origin of all hematopoietic lineages.

-

Multipotent Progenitor (MPP): The immediate progeny of HSCs, which have lost some self-renewal capacity but can still differentiate into all blood cell types.[1]

-

Common Myeloid Progenitor (CMP): These progenitors are committed to the myeloid lineage, giving rise to granulocytes, monocytes, erythrocytes, and megakaryocytes.[1]

-

Macrophage and DC Progenitor (MDP): A key branching point, MDPs can differentiate into both monocytes and dendritic cells.[4][5]

-

Common Dendritic Cell Progenitor (CDP): These progenitors are committed to the dendritic cell lineage and give rise to both major conventional DC subsets (cDC1 and cDC2) and plasmacytoid DCs (pDCs).[4][5][6]

-

Pre-Dendritic Cell (Pre-DC): The immediate precursor to mature dendritic cells, which migrates from the bone marrow to peripheral tissues.[1][4]

This developmental cascade is governed by a precise interplay of transcription factors and signaling molecules.

Visualizing the Differentiation Pathway

Caption: The hierarchical differentiation pathway from hematopoietic stem cells to conventional dendritic cell subsets.

Key Regulators of BMDC Differentiation

The commitment and maturation of BMDCs are orchestrated by a complex network of transcription factors and signaling pathways.

Essential Transcription Factors

A number of transcription factors are critical at different stages of DC development:

| Transcription Factor | Key Role in Differentiation |

| PU.1 | A master regulator of myeloid development, essential for the formation of CMPs and subsequent DC progenitors.[7] |

| IRF8 | Crucial for the development of cDC1s and pDCs.[6][7][8] |

| BATF3 | Specifically required for the development of the cDC1 subset, which is specialized in cross-presentation.[6][8][9] |

| IRF4 | Essential for the development of the cDC2 subset.[6][8] |

| KLF4 | Plays a role in the differentiation of specific cDC2 subsets and monocyte-derived DCs.[6][10] |

| ZBTB46 (zDC) | A transcription factor specifically expressed by cDCs and their committed precursors, distinguishing them from other myeloid lineages.[8][9] |

| TCF4 (E2-2) | A key regulator for the development of plasmacytoid DCs (pDCs).[6] |

| ID2 | A negative regulator of E-protein transcription factors that plays a role in the cDC1 versus pDC lineage decision.[6][7][8] |

| NFIL3 | Acts upstream of ID2 and ZEB2 to promote cDC1 differentiation.[6][7][8] |

| ZEB2 | Inhibits ID2 expression, thereby promoting pDC differentiation.[6][7][10] |

Pivotal Signaling Pathways

External signals, primarily in the form of cytokines, activate intracellular signaling cascades that drive the differentiation process.

-

Flt3 Ligand (Flt3L) Signaling: Flt3L and its receptor, Flt3 (CD135), are indispensable for the development of both pDCs and cDCs from their progenitors.[8]

-

GM-CSF Signaling: Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a key cytokine used in vitro to drive the differentiation of bone marrow progenitors into immature DCs, particularly those with characteristics of inflammatory DCs.[9][11][12]

-

NF-κB Signaling: The NF-κB family of transcription factors is crucial for the maturation of dendritic cells, leading to the upregulation of costimulatory molecules and MHC class II.[13][14]

-

STAT Signaling: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1, STAT3, and STAT5, are involved in mediating cytokine signals that influence DC differentiation and function.[15] For instance, Flt3L signaling activates STAT3.[8]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are involved in DC maturation and survival.[13][14]

Visualizing Key Signaling Pathways in DC Maturation

Caption: Simplified signaling pathways leading to dendritic cell maturation upon stimulation.

Experimental Protocols for In Vitro BMDC Generation

The in vitro generation of BMDCs from mouse bone marrow is a cornerstone technique in immunology. The following protocol is a synthesis of commonly used methods.[11][12][16][17]

Materials

-

Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

Recombinant murine Interleukin-4 (IL-4) (optional, but often used to reduce macrophage overgrowth).

-

ACK lysis buffer (for red blood cell lysis).

-

70 µm cell strainer.

-

Sterile dissection tools.

Procedure

-

Harvesting Bone Marrow:

-

Euthanize a 6-8 week old mouse according to institutional guidelines.

-

Sterilize the mouse by spraying with 70% ethanol.

-

Aseptically dissect the femurs and tibias, carefully removing all muscle tissue.

-

Place the bones in a petri dish containing sterile PBS or RPMI-1640 on ice.

-

-

Preparing a Single-Cell Suspension:

-

In a sterile laminar flow hood, cut off the ends of the bones.

-

Using a 25-gauge needle and a 10 mL syringe filled with complete RPMI-1640, flush the bone marrow from the bone shafts into a sterile 50 mL conical tube.

-

Create a single-cell suspension by gently pipetting up and down.

-

Pass the cell suspension through a 70 µm cell strainer to remove any clumps or debris.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

-

Red Blood Cell Lysis:

-

Discard the supernatant and resuspend the cell pellet in 1-2 mL of ACK lysis buffer.

-

Incubate for 1-2 minutes at room temperature.

-

Add 10 mL of complete RPMI-1640 to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.

-

-

Cell Culture and Differentiation:

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

Plate the cells at a density of 2 x 10^6 cells/mL in 100 mm non-tissue culture treated petri dishes in 10 mL of complete RPMI-1640 supplemented with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.[12][18][19]

-

Incubate at 37°C in a humidified incubator with 5% CO2.

-

-

Feeding and Harvesting:

-

Day 3: Add 10 mL of fresh complete RPMI-1640 containing 20 ng/mL GM-CSF and 10 ng/mL IL-4 to each plate.

-

Day 6: Gently swirl the plates and collect half of the media (10 mL). Centrifuge the collected media, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh complete RPMI-1640 with cytokines. Return the resuspended cells to the original plate.

-

Day 8-10: Harvest the loosely adherent and non-adherent cells, which are enriched for immature BMDCs. These can be purified further using magnetic-activated cell sorting (MACS) for CD11c+ cells if higher purity is required.

-

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for the in vitro generation of bone marrow-derived dendritic cells.

Quantitative Data and Characterization

The efficiency of BMDC generation and the phenotype of the resulting cells can be quantified.

Expected Cell Yield and Purity

The yield of BMDCs can vary depending on the specific protocol and mouse strain.

| Parameter | Typical Value | Reference |

| Initial Bone Marrow Cells per Mouse | 6-7 x 10^7 | [11] |

| Final BMDC Yield per Mouse (Day 8-10) | 2-5 x 10^7 | [17] |

| Purity of CD11c+ cells (without sorting) | 70-95% | [17][20] |

Surface Marker Expression

Flow cytometry is the primary method for characterizing BMDC populations. The expression of key surface markers distinguishes immature and mature BMDCs.

| Marker | Immature BMDCs | Mature BMDCs (LPS-stimulated) |

| CD11c | High | High |

| MHC Class II (I-A/I-E) | Low to Moderate | High |

| CD80 | Low | High |

| CD86 | Low to Moderate | High |

| CD40 | Low | High |

| CD83 | Low | High |

A study optimizing BMDC generation found that seeding cells at 2 x 10^6 cells/mL with GM-CSF and IL-4 resulted in significantly higher expression of the maturation markers CD83, CD80, and CD86.[18]

Conclusion

The differentiation of hematopoietic stem cells into bone marrow-derived dendritic cells is a well-defined yet intricate process, critical for immune surveillance and the initiation of adaptive immunity. Understanding the cellular intermediates, the key transcription factors, and the influential signaling pathways is paramount for leveraging these cells in research and clinical applications. The provided protocols and quantitative data offer a robust framework for the successful in vitro generation and characterization of BMDCs, empowering researchers in immunology and drug development to harness the potent antigen-presenting capabilities of these cells.

References

- 1. google.com [google.com]

- 2. Dendritic cell - Wikipedia [en.wikipedia.org]

- 3. Description for Hematopoietic Stem Cell Differentiation Pathways Image | Tong Lab | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]

- 4. Defining human dendritic cell progenitors by multiparametric flow cytometry | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. "Understanding the Transcriptional Mechanisms Underlying Dendritic Cell" by Prachi Bagadia [openscholarship.wustl.edu]

- 7. Transcriptional regulation of dendritic cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. Frontiers | Transcriptional regulation of dendritic cell development and function [frontiersin.org]

- 11. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rupress.org [rupress.org]

- 14. ashpublications.org [ashpublications.org]

- 15. STATs signaling pathways in dendritic cells: As potential therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]

- 18. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. yeasenbio.com [yeasenbio.com]

- 20. Generation of large numbers of highly purified dendritic cells from bone marrow progenitor cells after co-culture with syngeneic murine splenocytes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Maze: A Technical Guide to Identifying Murine Bone Marrow-Derived Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core surface markers and methodologies for the successful identification and characterization of murine bone marrow-derived dendritic cells (BMDCs). A thorough understanding of these cells is pivotal for advancing research in immunology, vaccine development, and cancer immunotherapy. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes to facilitate reproducible and accurate research.

Core Surface Markers for Murine BMDC Identification

The identification of murine BMDCs relies on the detection of a specific combination of surface markers using techniques such as flow cytometry. While no single marker is exclusively expressed on dendritic cells (DCs), a panel of antibodies can effectively distinguish them from other hematopoietic lineages. The expression of these markers can also delineate between different DC subsets and maturation states.

Key Pan-Dendritic Cell and Maturation Markers:

A foundational marker for most conventional DC (cDC) subsets is the integrin CD11c (Integrin alpha X). While also present on some macrophages and other myeloid cells, high expression of CD11c is a hallmark of cDCs. The Major Histocompatibility Complex Class II (MHC Class II ) is another crucial marker, with its expression levels correlating with the antigen-presenting capacity of DCs. Immature DCs typically express low to intermediate levels of MHC Class II, which is significantly upregulated upon maturation.

Co-stimulatory molecules are essential for T cell activation and are upregulated on mature DCs. The most commonly assessed co-stimulatory markers are CD80 (B7-1) and CD86 (B7-2). Their presence indicates a mature and immunologically active state. CD40 , another important co-stimulatory molecule, also sees increased expression upon DC maturation.

Markers for Distinguishing Conventional and Plasmacytoid DCs:

Murine DCs are broadly categorized into two main lineages: conventional DCs (cDCs) and plasmacytoid DCs (pDCs).

-

Conventional Dendritic Cells (cDCs): These are the primary antigen-presenting cells responsible for initiating T cell responses. In addition to high CD11c expression, cDC subsets can be further identified by markers such as CD11b , CD8α , CD24 , and XCR1 .

-

Plasmacytoid Dendritic Cells (pDCs): These cells are specialized in producing large amounts of type I interferons in response to viral infections. Murine pDCs are characterized by the expression of B220 (CD45R) , Siglec-H , and BST2 (CD317) . They typically show intermediate levels of CD11c expression.[1]

Quantitative Expression of Key Surface Markers

The following table summarizes the typical expression levels of key surface markers on different murine BMDC populations generated in vitro. It is important to note that expression levels can vary depending on the culture conditions (e.g., cytokines used) and the maturation state of the cells.

| Marker | Immature cDCs (GM-CSF/IL-4) | Mature cDCs (GM-CSF/IL-4 + LPS) | pDCs (Flt3L) |

| CD11c | High | High | Intermediate |

| MHC Class II | Low to Intermediate | High | Low to Intermediate |

| CD80 | Low | High | Low |

| CD86 | Low | High | Low |

| CD40 | Low | High | Low |

| CD11b | High | High | Negative |

| B220 (CD45R) | Negative | Negative | Positive |

| Siglec-H | Negative | Negative | Positive |

| BST2 (CD317) | Negative | Negative | Positive |

Experimental Protocols

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes a standardized method for generating immature cDCs from mouse bone marrow using Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Recombinant murine GM-CSF (20 ng/mL final concentration)

-

Recombinant murine IL-4 (10 ng/mL final concentration)

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile dissection tools

-

70 µm cell strainer

-

50 mL conical tubes

-

Non-tissue culture treated 100 mm petri dishes

Procedure:

-

Harvesting Bone Marrow:

-

Euthanize a 6-8 week old mouse by cervical dislocation.

-

Sterilize the mouse by spraying with 70% ethanol.

-

Under sterile conditions in a laminar flow hood, dissect the femurs and tibias.

-

Carefully remove all muscle and connective tissue from the bones.

-

Place the cleaned bones in a petri dish containing sterile PBS on ice.

-

-

Isolating Bone Marrow Cells:

-

Cut off the ends of the bones with sterile scissors.

-

Using a 25-gauge needle and a 10 mL syringe filled with complete RPMI-1640 medium, flush the bone marrow from the bone shafts into a sterile 50 mL conical tube.

-

Create a single-cell suspension by gently pipetting up and down.

-

Pass the cell suspension through a 70 µm cell strainer to remove any clumps or debris.

-

Centrifuge the cells at 300 x g for 7 minutes at 4°C.

-

-

Red Blood Cell Lysis (Optional but Recommended):

-

Discard the supernatant and resuspend the cell pellet in 1-2 mL of ACK lysis buffer.

-

Incubate for 1-2 minutes at room temperature.

-

Add 10 mL of complete RPMI-1640 medium to stop the lysis.

-

Centrifuge the cells at 300 x g for 7 minutes at 4°C.

-

-

Cell Culture and Differentiation:

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL of rmGM-CSF and 10 ng/mL of rmIL-4.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Seed 2 x 10^6 bone marrow cells in 10 mL of the supplemented medium into a 100 mm non-tissue culture treated petri dish.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

-

Feeding and Harvesting:

-

On day 3, add 10 mL of fresh complete RPMI-1640 medium containing 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4 to each dish.

-

On day 6, gently swirl the plates and collect half of the media (10 mL), which contains non-adherent and loosely adherent cells (immature DCs).

-

Centrifuge the collected media and resuspend the cell pellet in 10 mL of fresh supplemented medium and return to the original plate. Alternatively, for experiments requiring immature DCs, these cells can be harvested for analysis.

-

On day 8, immature DCs can be harvested. For maturation, add a stimulating agent such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for another 18-24 hours.

-

Harvest the non-adherent and loosely adherent cells by gentle pipetting. These are your enriched BMDCs.

-

Flow Cytometry Staining for BMDC Identification

This protocol outlines the steps for staining BMDCs for analysis by flow cytometry.

Materials:

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc Block (anti-mouse CD16/CD32)

-

Fluorochrome-conjugated antibodies against desired surface markers (e.g., CD11c, MHC Class II, CD80, CD86, B220)

-

Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain)

-

FACS tubes or 96-well V-bottom plate

Procedure:

-

Cell Preparation:

-

Harvest BMDCs and wash once with cold FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^7 cells/mL.

-

-

Fc Receptor Blocking:

-

Add 1 µL of Fc Block per 10^6 cells.

-

Incubate on ice for 10-15 minutes. This step is crucial to prevent non-specific antibody binding.

-

-

Surface Marker Staining:

-

Without washing, add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the cell suspension.

-

Incubate on ice in the dark for 30 minutes.

-

-

Washing:

-

Add 1-2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Repeat the wash step.

-

-

Viability Staining:

-

If using a non-fixable viability dye like PI or DAPI, resuspend the cell pellet in 300-500 µL of FACS buffer and add the viability dye just before analysis.

-

If using a fixable viability stain, follow the manufacturer's protocol, which is typically performed before Fc blocking.

-

-

Data Acquisition:

-

Acquire the stained samples on a flow cytometer. Be sure to include single-color controls for compensation and fluorescence-minus-one (FMO) controls for accurate gating.

-

Visualizing Key Pathways and Workflows

Signaling Pathways in BMDC Differentiation

The differentiation of bone marrow progenitors into dendritic cells is orchestrated by specific cytokine signaling pathways. The two most common in vitro differentiation methods rely on distinct signaling cascades initiated by either GM-CSF/IL-4 or Flt3 Ligand.

Caption: GM-CSF and IL-4 signaling pathways in cDC differentiation.

References

The Pivotal Role of Bone Marrow-Derived Dendritic Cells in Antigen Presentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bone Marrow-derived Dendritic Cells (BMDCs) are a cornerstone of immunological research, serving as a powerful in vitro model to understand the intricate mechanisms of antigen presentation and the induction of adaptive immune responses. As the most potent type of antigen-presenting cell (APC), dendritic cells bridge the innate and adaptive immune systems by processing antigens and presenting them to naive T cells.[1][2] This technical guide provides an in-depth exploration of the core functions of BMDCs in antigen presentation, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Lifecycle of a Professional Antigen Presenter: From Progenitor to T Cell Activator

BMDCs are generated in vitro from hematopoietic stem cells isolated from the bone marrow.[2] Their differentiation and maturation are orchestrated by specific cytokines, most commonly Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).[3][4] Immature BMDCs are specialized in antigen capture, continuously sampling their environment through phagocytosis and endocytosis.[5] Upon encountering inflammatory signals or pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), they undergo a complex maturation process.[6] This maturation is characterized by a dramatic shift in their phenotype and function: they downregulate their antigen-uptake capacity and upregulate the expression of co-stimulatory molecules and Major Histocompatibility Complex (MHC) molecules, transforming into potent activators of T cells.[5][7]

Quantitative Phenotypic Changes During BMDC Maturation

The maturation of BMDCs is accompanied by quantifiable changes in the expression of key surface markers. These markers are essential for the interaction with and activation of T cells. The data presented below, compiled from various studies, illustrates the typical upregulation of these markers.

| Marker | Function in Antigen Presentation | Immature BMDC (Day 4-6) % Positive Cells | Mature BMDC (Day 8, LPS-stimulated) % Positive Cells |

| CD11c | Dendritic cell lineage marker | ~21.6% - 62.1%[8] | ~63.7% - 95.4%[8][9] |

| MHC-II | Presents exogenous peptides to CD4+ T cells | ~3.5% - 24.8%[8] | ~45.2% (LPS-induced)[8] |

| CD80 (B7-1) | Co-stimulatory signal for T cell activation | ~14.1% - 54.1%[8] | ~72.2% (LPS-induced)[8] |

| CD86 (B7-2) | Co-stimulatory signal for T cell activation | ~8.4% - 21.7%[8] | ~57.5% (LPS-induced)[8] |

| CD40 | Co-stimulatory molecule; interaction with CD40L on T cells enhances DC activation | ~12.2% - 29.0%[8] | ~65.7% (LPS-induced)[8] |

Note: The exact percentages can vary depending on mouse strain, culture conditions, and the specific maturation stimulus used.

The Core Machinery: Antigen Processing and Presentation Pathways

BMDCs utilize two primary pathways to process and present antigens, ensuring that the immune system can respond to both intracellular and extracellular threats.[10][11]

MHC Class II Pathway for Exogenous Antigens

Extracellular antigens, such as bacteria or soluble proteins, are taken up by BMDCs into endocytic compartments like phagosomes.[12][13] Within these compartments, the antigens are degraded into peptides by proteases.[12] Simultaneously, newly synthesized MHC class II molecules are transported from the endoplasmic reticulum, initially with their peptide-binding groove blocked by the invariant chain (Ii).[14] A fragment of the invariant chain, known as CLIP, remains in the groove until it is exchanged for an antigenic peptide, a process catalyzed by the HLA-DM molecule.[10][12] The stable peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ helper T cells.[10][13]

MHC Class I Pathway for Endogenous and Cross-Presented Antigens

The MHC class I pathway is the primary mechanism for presenting peptides from endogenous proteins, such as viral proteins synthesized within the cell or mutated self-proteins in cancer cells.[11][12] These proteins are degraded into peptides by the proteasome in the cytosol.[13] The peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[13] In the ER, these peptides are loaded onto newly synthesized MHC class I molecules. The resulting peptide-MHC class I complexes are then shuttled to the cell surface to be recognized by CD8+ cytotoxic T cells.[11][13]

A unique capability of dendritic cells, including BMDCs, is cross-presentation . This process allows exogenous antigens, which would normally be restricted to the MHC class II pathway, to be presented on MHC class I molecules, thereby activating CD8+ T cells.[1][14] Two main models for cross-presentation have been proposed:

-

The Cytosolic Pathway: Exogenous antigens are translocated from the phagosome into the cytosol, where they enter the conventional MHC class I pathway, involving proteasomal degradation and TAP transport.[14][15]

-

The Vacuolar Pathway: Antigen processing and peptide loading onto MHC class I molecules occur directly within the endocytic/phagocytic compartment.[14][16]

Key Signaling Pathways in BMDC Activation

The activation and maturation of BMDCs are initiated by signals received through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which recognize conserved microbial structures.[17] TLR4, for instance, recognizes LPS from gram-negative bacteria, triggering a signaling cascade that is essential for DC activation and the subsequent induction of an anti-tumor T-cell response.[6][18]

Caption: TLR4 signaling cascade initiated by LPS binding, leading to BMDC maturation and cytokine production.

Experimental Protocols

Precise and reproducible protocols are critical for studying BMDC function. The following section outlines the core methodologies for generating BMDCs and performing in vitro antigen presentation assays.

Generation of Murine Bone Marrow-Derived Dendritic Cells

This protocol describes the generation of BMDCs from mouse bone marrow precursors using GM-CSF.[19][20]

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

Recombinant mouse GM-CSF (rmGM-CSF)

-

Recombinant mouse IL-4 (rmIL-4)

-

70 µm cell strainer

-

Red blood cell lysis buffer (ACK)

Procedure:

-

Bone Marrow Isolation: Euthanize mice and aseptically isolate femurs and tibias. Flush the bone marrow from the bones using a syringe with complete RPMI medium.

-

Cell Preparation: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer. Lyse red blood cells using ACK buffer and wash the cells with complete RPMI.

-

Cell Culture: Resuspend the bone marrow cells at a concentration of 1 x 10^6 cells/mL in complete RPMI supplemented with 20 ng/mL rmGM-CSF and 5-10 ng/mL rmIL-4.[4][19]

-

Incubation: Plate the cells in non-tissue culture-treated 100 mm dishes. Incubate at 37°C in a 5% CO2 incubator.

-

Feeding: On day 3, add fresh complete RPMI containing rmGM-CSF and rmIL-4.

-

Harvesting: On day 6 or 7, harvest the non-adherent and loosely adherent cells. These are the immature BMDCs. For maturation, add a stimulus like LPS (1 µg/mL) for an additional 18-24 hours before harvesting.

References

- 1. In Vitro Bone Marrow-Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Dendritic Cells, Their Role in Clinical Immunology, and Distribution in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Tolerogenic dendritic cells and TLR4/IRAK4/NF-κB signaling pathway in allergic rhinitis [frontiersin.org]

- 7. Novel analysis of maturation of murine bone-marrow-derived dendritic cells induced by Ginkgo Seed Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Culture and Identification of Mouse Bone Marrow-Derived Dendritic Cells and Their Capability to Induce T Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. immunology.org [immunology.org]

- 11. Present Yourself! By MHC Class I and MHC Class II Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifeandbiology.com [lifeandbiology.com]

- 13. researchgate.net [researchgate.net]

- 14. Presentation of phagocytosed antigens by MHC class I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Dendritic cell maturation and cross‐presentation: timing matters! - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TLR signalling and the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TLR4 is essential for dendritic cell activation and anti-tumor T-cell response enhancement by DAMPs released from chemically stressed cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Dichotomy: A Technical Guide to Conventional and Plasmacytoid Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

Conventional dendritic cells (cDCs) and plasmacytoid dendritic cells (pDCs) represent two major lineages of dendritic cells, each endowed with unique morphological and functional characteristics that dictate their distinct roles in orchestrating innate and adaptive immunity. This in-depth guide provides a comprehensive comparison of their core differences, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Distinctions at a Glance

Conventional and plasmacytoid dendritic cells, despite originating from a common hematopoietic progenitor, diverge significantly in their surface marker expression, primary immunological functions, and response to pathogenic stimuli.[1][2][3] cDCs are primarily recognized for their exceptional ability to process and present antigens to naive T cells, thereby initiating adaptive immune responses.[2] In contrast, pDCs are potent producers of type I interferons (IFNs), playing a critical role in antiviral immunity.[1][2]

Quantitative Data Summary

For a precise understanding of the phenotypical and functional differences between these two cell types, the following tables summarize key quantitative and qualitative data.

Table 1: Surface Marker Expression in Human and Murine Dendritic Cell Subsets

| Marker | Human cDCs | Human pDCs | Murine cDCs | Murine pDCs |

| Lineage Markers | Lin- | Lin- | Lin- | Lin- |

| MHC Class II | High | Low (resting), High (activated) | High | Low (resting), High (activated) |

| CD11c | High | Low to Negative | High | Intermediate |

| CD123 (IL-3Rα) | Negative | High | Negative | High |

| CD303 (BDCA-2) | Negative | High | N/A | N/A |

| CD304 (BDCA-4) | Negative | High | N/A | N/A |

| CD1c (BDCA-1) | Expressed (cDC2) | Negative | N/A | N/A |

| CD141 (BDCA-3) | Expressed (cDC1) | Negative | N/A | N/A |

| B220 (CD45R) | Negative | High | N/A | High |

| Siglec-H | Negative | High | N/A | High |

| BST2 (CD317) | Negative | High | N/A | High |

| CD8α | N/A | N/A | Expressed (cDC1) | Negative |

| CD11b | N/A | N/A | Expressed (cDC2) | Negative |

| XCR1 | Expressed (cDC1) | Negative | Expressed (cDC1) | Negative |

Table 2: Functional and Cytokine Profile Comparison

| Feature | Conventional Dendritic Cells (cDCs) | Plasmacytoid Dendritic Cells (pDCs) |

| Primary Function | Antigen presentation and T cell priming | Type I Interferon (IFN-α/β) production |

| Antigen Presentation | High capacity, especially cross-presentation (cDC1) | Low in resting state, increases upon activation |

| Key Cytokines Produced | IL-12, IL-6, TNF-α, IL-23 | IFN-α, IFN-β, TNF-α, IL-6 |

| Toll-Like Receptor (TLR) Expression | Broad: TLR1, 2, 3, 4, 5, 6, 8 | Restricted: TLR7, TLR9 |

| Response to Bacteria | Strong pro-inflammatory cytokine production | Weak |

| Response to Viruses | Can produce some IFN-I, but primarily activate T cells | Massive production of IFN-α/β |

Signaling Pathways: A Tale of Two Receptors

The divergent functions of cDCs and pDCs are largely dictated by their distinct expression of Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs).

TLR Signaling in Conventional Dendritic Cells

cDCs express a broad array of TLRs on their cell surface and within endosomes, enabling them to respond to a wide variety of pathogens. For instance, TLR4 recognizes bacterial lipopolysaccharide (LPS), leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines like IL-12 and TNF-α.

Caption: Simplified TLR4 signaling pathway in cDCs.

TLR Signaling in Plasmacytoid Dendritic Cells

In stark contrast, pDCs specialize in the detection of viral nucleic acids through the endosomal TLRs, TLR7 and TLR9.[9][11] This engagement triggers a signaling cascade heavily reliant on the transcription factor IRF7, culminating in the rapid and massive production of type I interferons.

Caption: Simplified TLR7 signaling pathway in pDCs.

Experimental Protocols

The following section outlines standardized methodologies for the generation and identification of murine bone marrow-derived cDCs and pDCs.

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the in vitro differentiation of dendritic cells from mouse bone marrow progenitor cells. The key determinant for generating cDCs versus pDCs is the cytokine cocktail used for differentiation.

1. Isolation of Bone Marrow Progenitors:

-

Euthanize mice (e.g., C57BL/6, 6-10 weeks old) following institutional guidelines.[12]

-

Sterilize hind legs with 70% ethanol.

-

Isolate femur and tibia and remove surrounding muscle tissue.

-

Cut the ends of the bones and flush the marrow into a sterile petri dish using a syringe with RPMI-1640 medium.[13]

-

Create a single-cell suspension by gently passing the marrow through the syringe.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells with RPMI-1640 and count.

2. In Vitro Differentiation:

-

For cDC generation: Culture bone marrow cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, L-glutamine, and 20 ng/mL of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[12][13] Some protocols also include 10 ng/mL of IL-4 to promote cDC maturation.[12]

-

For pDC generation: Culture bone marrow cells in RPMI-1640 with 10% FBS, penicillin/streptomycin, L-glutamine, and 100 ng/mL of Fms-like tyrosine kinase 3 ligand (Flt3L).[14]

-

Plate cells in non-tissue culture treated dishes at a density of 2 x 10^6 cells/mL.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh medium with the corresponding cytokines.

-

On day 6 or 7, gently collect the non-adherent and loosely adherent cells, which are the differentiated DCs.

Caption: Workflow for generating cDCs and pDCs from bone marrow.

Identification by Flow Cytometry

Flow cytometry is the standard method for identifying and quantifying cDC and pDC populations.

1. Cell Staining:

-

Harvest differentiated BMDCs or isolated primary cells.

-

Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Block Fc receptors with anti-CD16/32 antibody to prevent non-specific binding.[12]

-

Incubate cells with a cocktail of fluorescently-labeled antibodies against the surface markers listed in Table 1. A typical panel for murine BMDCs would include antibodies against CD11c, B220, Siglec-H, CD11b, and MHC Class II.

-

Wash cells twice with FACS buffer.

-

Resuspend cells in FACS buffer for analysis.

2. Gating Strategy:

-

Gate on live, single cells using forward scatter (FSC) and side scatter (SSC) profiles and a viability dye.

-

From the live, single-cell population, gate on CD11c+ cells.

-

Within the CD11c+ gate, pDCs can be identified as B220+ and Siglec-H+.

-

cDCs will be B220- and can be further subdivided based on CD11b expression.

References

- 1. What Makes a pDC: Recent Advances in Understanding Plasmacytoid DC Development and Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | What Makes a pDC: Recent Advances in Understanding Plasmacytoid DC Development and Heterogeneity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. beckman.com [beckman.com]

- 5. Immunophenotyping of Human Dendritic Cell Population [bdbiosciences.com]

- 6. blog.td2inc.com [blog.td2inc.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Conventional but Not Plasmacytoid Dendritic Cells Foster the Systemic Virus–Induced Type I IFN Response Needed for Efficient CD8 T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Individual plasmacytoid dendritic cells are major contributors to the production of multiple innate cytokines in an organ-specific manner during viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toll-like receptor expression and function in human dendritic cell subsets: implications for dendritic cell-based anti-cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Immunology: A Technical Guide to the Historical Discovery of Bone Marrow-Derived Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal experiments that led to the discovery of dendritic cells (DCs), a pivotal moment in our understanding of the adaptive immune system. We will revisit the foundational work of Ralph Steinman and Zanvil Cohn, providing a detailed look at the methodologies that first identified these potent antigen-presenting cells. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context and experimental underpinnings of dendritic cell biology.

The Initial Observation: Identifying a Novel Cell Type

In 1973, Ralph Steinman and Zanvil Cohn first described a novel cell type within the peripheral lymphoid organs of mice.[1][2] These cells, which they named "dendritic cells" due to their distinctive tree-like morphology, were initially identified as a minor population of adherent cells from the spleen.[1][2] Unlike macrophages, these cells exhibited dynamic branching processes and lacked significant phagocytic activity.[1][2]

Experimental Protocol: Isolation of Spleen-Adherent Dendritic Cells (Steinman and Cohn, 1973)

This protocol outlines the original method used to enrich for dendritic cells from mouse spleen, a foundational technique that paved the way for their initial characterization.

Materials:

-

Mouse spleens

-

Balanced salt solution (BSS)

-

Fetal calf serum (FCS)

-

Collagenase

-

Glass petri dishes

-

Phase-contrast microscope

Procedure:

-

Spleen Cell Suspension: Spleens were gently teased in BSS to create a single-cell suspension.

-

Adherence to Glass: The cell suspension was added to glass petri dishes and incubated to allow adherent cells (macrophages and the yet-unidentified dendritic cells) to attach.

-

Removal of Non-Adherent Cells: After incubation, non-adherent cells (lymphocytes) were removed by gentle washing with BSS.

-

Collagenase Treatment: To detach the strongly adherent macrophages, the dishes were treated with collagenase.

-

Collection of Loosely Adherent Cells: Dendritic cells, being less firmly attached, could be selectively detached by gentle pipetting, yielding an enriched population.

-

Microscopic Observation: The resulting cell population was examined under a phase-contrast microscope to identify cells with the characteristic dendritic morphology.

The Functional Breakthrough: Potent Stimulators of the Mixed Leukocyte Reaction

A critical step in understanding the function of dendritic cells was the demonstration of their extraordinary ability to initiate T-cell responses. In 1978, Steinman and Witmer showed that dendritic cells are potent stimulators of the primary mixed leukocyte reaction (MLR), an in vitro model of T-cell activation against foreign antigens.[3] They found that dendritic cells were 100 to 300 times more potent than unfractionated spleen cells in stimulating the proliferation of allogeneic T cells.[3][4]

Experimental Protocol: Primary Mixed Leukocyte Reaction (Steinman and Witmer, 1978)

This protocol details the landmark experiment that established the potent T-cell stimulatory capacity of dendritic cells.

Materials:

-

Purified dendritic cells (stimulator cells)

-

Unfractionated spleen cells from an allogeneic mouse strain (responder cells)

-

RPMI 1640 medium supplemented with fetal calf serum, penicillin, and streptomycin

-

96-well round-bottom microtiter plates

-

3H-thymidine

-

Scintillation counter

Procedure:

-

Cell Preparation: Prepare single-cell suspensions of stimulator (dendritic cells) and responder (allogeneic spleen cells) populations.

-

Co-culture: Add a fixed number of responder cells to the wells of a 96-well plate. Add varying numbers of stimulator cells to different wells.

-

Incubation: Incubate the plates for several days (typically 4-5 days) at 37°C in a humidified incubator with 5% CO2.

-

3H-thymidine Labeling: Add 3H-thymidine to each well and incubate for an additional 18-24 hours. Proliferating T cells will incorporate the radioactive thymidine into their DNA.

-

Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the amount of incorporated 3H-thymidine using a scintillation counter. The counts per minute (cpm) are directly proportional to the degree of T-cell proliferation.

Quantitative Data: Mixed Leukocyte Reaction

The following tables summarize the quantitative data from the seminal 1978 PNAS paper by Steinman and Witmer, illustrating the potent stimulatory capacity of dendritic cells.

| Stimulator Cell Population | Number of Stimulator Cells | 3H-Thymidine Incorporation (cpm) |

| Unfractionated Spleen Cells | 1 x 106 | 15,000 |

| Purified Dendritic Cells | 1 x 104 | 30,000 |

| Purified Dendritic Cells | 3 x 103 | 15,000 |

| Purified Dendritic Cells | 1 x 103 | 7,500 |

Table 1: Comparison of the stimulatory capacity of unfractionated spleen cells and purified dendritic cells in the mixed leukocyte reaction. Data are representative of experiments from Steinman and Witmer, 1978.[3][4]

| Stimulator Cell Population | Relative Potency (compared to unfractionated spleen cells) |

| Purified Dendritic Cells | 100 - 300x |

| Macrophage-enriched populations | <1x |

| B and T lymphocytes | <1x |

Table 2: Relative potency of different cell populations in stimulating the primary mixed leukocyte reaction. Data are summarized from Steinman and Witmer, 1978.[3][4]

The Definitive Proof: Antigen Presentation to T Cells

To definitively establish dendritic cells as antigen-presenting cells, a system was needed to measure an antigen-specific T-cell response. In 1980, Nussenzweig, Steinman, and colleagues developed an assay using hapten-modified cells to demonstrate that dendritic cells are the critical accessory cells for the development of cytotoxic T lymphocytes (CTLs).[5]

Experimental Protocol: Hapten-Specific Cytotoxic T Lymphocyte (CTL) Assay (Nussenzweig et al., 1980)

This protocol describes the experiment that provided direct evidence for the antigen-presenting function of dendritic cells.

Materials:

-

Spleen cells from a mouse strain (e.g., C57BL/6)

-

Trinitrobenzene sulfonate (TNBS) for hapten modification

-

Purified dendritic cells

-

51Cr-labeled target cells (syngeneic spleen cells modified with the same hapten)

-

96-well V-bottom microtiter plates

-

Gamma counter

Procedure:

-

Preparation of Stimulator Cells: Modify syngeneic spleen cells with a hapten (e.g., trinitrophenyl, TNP) by incubation with TNBS.

-

In Vitro Sensitization: Co-culture responder spleen cells with TNP-modified stimulator cells in the presence or absence of purified dendritic cells for 5 days.

-

Preparation of Target Cells: Label syngeneic spleen cells with 51Cr and then modify them with the TNP hapten.

-

CTL Assay: Mix the effector cells (from the in vitro sensitization) with the 51Cr-labeled target cells at various effector-to-target ratios in a 96-well V-bottom plate.

-

Incubation and Lysis: Incubate the plate for 4 hours at 37°C to allow for CTL-mediated lysis of the target cells.

-

Measurement of 51Cr Release: Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter. The percentage of specific lysis is calculated as: ((experimental release - spontaneous release) / (maximum release - spontaneous release)) x 100.

Quantitative Data: Hapten-Specific CTL Response

The following table summarizes the key findings from the 1980 study by Nussenzweig et al., demonstrating the requirement of dendritic cells for the generation of a CTL response.

| Responder Cells Co-cultured with: | % Specific Lysis of TNP-modified Target Cells |

| TNP-modified Spleen Cells | 5% |

| TNP-modified Spleen Cells + Dendritic Cells | 45% |

| Dendritic Cells alone | 2% |

Table 3: Dendritic cells are required for the generation of hapten-specific cytotoxic T lymphocytes. Data are representative of experiments from Nussenzweig et al., 1980.[5]

The Advent of In Vitro Generation: From Bone Marrow to Dendritic Cells

A major advancement in the study of dendritic cells was the development of methods to generate large numbers of these cells in vitro from bone marrow precursors. In 1992, Inaba and colleagues described a method to culture dendritic cells from mouse bone marrow using granulocyte-macrophage colony-stimulating factor (GM-CSF).[6] This breakthrough provided a readily available source of dendritic cells for further research.

Experimental Protocol: Generation of Bone Marrow-Derived Dendritic Cells (Inaba et al., 1992)

This protocol outlines the pioneering method for generating dendritic cells from bone marrow cultures.

Materials:

-

Mouse bone marrow cells (from femurs and tibias)

-

RPMI 1640 medium supplemented with 10% FCS, L-glutamine, penicillin, streptomycin, and 2-mercaptoethanol

-

Recombinant murine GM-CSF

-

Bacteriological petri dishes

Procedure:

-

Bone Marrow Isolation: Flush bone marrow from the femurs and tibias of mice with culture medium.

-

Cell Culture: Plate the bone marrow cells in bacteriological petri dishes at a concentration of 2 x 105 cells/ml in culture medium supplemented with GM-CSF (e.g., 20 ng/ml).

-

Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.

-

Feeding: On day 3, gently swirl the plates, remove approximately half of the medium, and add fresh medium containing GM-CSF. Repeat this step on day 6.

-

Harvesting: On day 8, collect the non-adherent and loosely adherent cells. These cells are highly enriched for dendritic cells.

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

The discovery of dendritic cells was a landmark achievement that fundamentally changed our understanding of how the immune system is initiated. The following diagrams, generated using the DOT language, illustrate the key conceptual frameworks and experimental workflows of that era.

This technical guide provides a condensed yet detailed overview of the foundational experiments that unveiled the existence and function of dendritic cells. By understanding these historical methodologies and the quantitative data they produced, researchers today can better appreciate the evolution of dendritic cell biology and its profound impact on immunology and drug development.

References

- 1. IDENTIFICATION OF A NOVEL CELL TYPE IN PERIPHERAL LYMPHOID ORGANS OF MICE: I. MORPHOLOGY, QUANTITATION, TISSUE DISTRIBUTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lymphoid dendritic cells are potent stimulators of the primary mixed leukocyte reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lymphoid dendritic cells are potent stimulators of the primary mixed leukocyte reaction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential role of blood dendritic cells in elicitation phase of contact hypersensitivity response – preliminary study [termedia.pl]

- 6. Generation of large numbers of dendritic cells from mouse bone marrow cultures supplemented with granulocyte/macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of In Vivo and In Vitro Generated Bone Marrow-Derived Dendritic Cells: A Technical Guide

Introduction

Dendritic cells (DCs) are professional antigen-presenting cells that play a pivotal role in initiating and shaping adaptive immune responses. Their ability to capture, process, and present antigens to naive T cells makes them a central focus in immunology and the development of novel immunotherapies. Bone marrow-derived dendritic cells (BMDCs) are a crucial tool for studying DC biology and for preclinical evaluation of vaccines and immunomodulatory drugs. However, the methods used to generate BMDCs can significantly influence their phenotype and function. This technical guide provides an in-depth comparison of two widely used methods for generating murine BMDCs: in vivo expansion using FMS-like tyrosine kinase 3 ligand (Flt3L) and in vitro differentiation using granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4). Understanding the fundamental differences between these populations is critical for the accurate interpretation of experimental results and their translation to clinical applications.

Core Differences: In Vivo vs. In Vitro Generation

The two primary methods for generating large numbers of BMDCs for research purposes yield distinct populations that recapitulate different aspects of DC biology.

In vivo generated BMDCs , typically expanded by administering Flt3L, are considered to more closely resemble the steady-state DC populations found in lymphoid organs. Flt3L is a key hematopoietic cytokine that drives the proliferation and differentiation of DC progenitors in the bone marrow, leading to an increase in conventional DCs (cDCs) and plasmacytoid DCs (pDCs) in various tissues.

In vitro generated BMDCs , most commonly cultured from bone marrow precursors with GM-CSF and IL-4, are thought to model inflammatory DCs that differentiate from monocytes during an immune response. This method produces a more homogeneous population of myeloid DCs with potent T-cell stimulatory capacity.

Quantitative Comparison of BMDC Populations

The phenotypic and functional differences between in vivo and in vitro generated BMDCs can be quantified by analyzing cell surface marker expression and cytokine secretion profiles. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Surface Marker Expression on Murine BMDCs

| Surface Marker | In Vivo (Flt3L-derived) | In Vitro (GM-CSF/IL-4-derived) | Key Function |

| CD11c | High | High | Integrin, general DC marker |

| MHC Class II | Moderate, upregulated upon activation | High | Antigen presentation to CD4+ T cells |

| CD86 (B7-2) | Low, upregulated upon activation | High | Costimulatory molecule for T cell activation |

| CD80 (B7-1) | Low, upregulated upon activation | Moderate to High | Costimulatory molecule for T cell activation |

| CD40 | Low, upregulated upon activation | Low to Moderate | Costimulatory molecule, crucial for DC licensing |

| CD11b | Subpopulation positive | High | Integrin, myeloid marker |

| CD8α | Subpopulation positive (lymphoid-like) | Negative | Marker for a subset of cDCs |

| B220 | Subpopulation positive (pDCs) | Negative | Marker for pDCs and B cells |

| CD103 | Subpopulation positive | Negative | Integrin, marker for a subset of cDC1s |

Table 2: Comparison of Cytokine Secretion by Murine BMDCs (Post-LPS Stimulation)

| Cytokine | In Vivo (Flt3L-derived) | In Vitro (GM-CSF/IL-4-derived) | Primary Immunological Role |

| TNF-α | Lower levels | High levels (e.g., >8000 pg/mL)[1] | Pro-inflammatory cytokine |

| IL-12p70 | Higher levels | Lower levels | Drives Th1 differentiation |

| IL-6 | Higher levels | Lower to moderate levels | Pro-inflammatory cytokine, involved in Th17 differentiation |

| IL-10 | Lower levels | Higher levels (e.g., ~300 pg/mL)[1] | Anti-inflammatory, regulatory cytokine |

| CCL2 (MCP-1) | Lower levels | High levels (e.g., >1000 pg/mL)[1] | Chemokine for monocytes and other immune cells |

Experimental Protocols

Protocol 1: In Vitro Generation of BMDCs using GM-CSF and IL-4

This protocol is adapted from standard methods for generating inflammatory-type DCs.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM β-mercaptoethanol)

-

Recombinant murine GM-CSF (20 ng/mL)

-

Recombinant murine IL-4 (10 ng/mL)

-

6-well non-tissue culture treated plates

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Antibodies for flow cytometry (e.g., anti-CD11c, anti-MHCII, anti-CD86)

Procedure:

-

Bone Marrow Isolation: Euthanize a 6-10 week old mouse (e.g., C57BL/6) and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, and carefully remove all muscle tissue.

-

Flush the bone marrow from both ends of the bones using a 25-gauge needle and a syringe filled with complete RPMI medium.

-

Create a single-cell suspension by gently passing the bone marrow through the needle several times.

-

Centrifuge the cell suspension at 300 x g for 7 minutes.

-

Resuspend the cell pellet in red blood cell lysis buffer (e.g., ACK buffer) and incubate for 5 minutes at room temperature.

-

Quench the lysis reaction by adding an excess of complete RPMI medium and centrifuge again.

-

Resuspend the cell pellet in complete RPMI and perform a cell count using a hemocytometer and trypan blue exclusion.

-

Cell Culture: Seed 2 x 10^6 bone marrow cells per well in a 6-well plate in 2 mL of complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator.

-